Navitoclax (ABT-263) is a small molecule that acts as a potent, orally bioavailable B-cell lymphoma 2 (BCL-2) family protein inhibitor. [, ] It exhibits a high affinity for BCL-2, BCL-xL, and BCL-w proteins, with Ki values in the low nanomolar or sub-nanomolar range. [, , ] These proteins are key regulators of apoptosis, the process of programmed cell death. [, ] By inhibiting these proteins, Navitoclax promotes apoptosis in cells that overexpress these anti-apoptotic factors, including various cancer cells. [, , ] While initially developed as an anti-cancer agent, research suggests potential applications in other areas where apoptosis plays a role, such as autoimmune diseases and fibrosis. [, ]
Navitoclax exerts its pro-apoptotic effects by mimicking the action of BH3-only proteins, a class of pro-apoptotic BCL-2 family members. [, ] Normally, anti-apoptotic proteins like BCL-2, BCL-xL, and BCL-w bind and sequester pro-apoptotic proteins like BAX and BAK, preventing them from forming pores in the mitochondrial membrane. [, ] Navitoclax disrupts this interaction by binding to the hydrophobic groove of these anti-apoptotic proteins, mimicking the BH3 domain of pro-apoptotic proteins. [, ] This disrupts the balance between pro- and anti-apoptotic factors, leading to the release of BAX and BAK. [, ] These activated proteins can then oligomerize and form pores in the mitochondrial outer membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: